2-Cyclopropoxy-6-isopropoxybenzaldehyde is an organic compound classified under the category of aromatic aldehydes. It features a benzene ring substituted with two alkoxy groups and an aldehyde functional group, making it a versatile compound in organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions, which can lead to the formation of more complex molecules.
This compound can be synthesized through several methods involving the manipulation of aromatic compounds. Its derivatives and related compounds are often explored in scientific literature, particularly in studies focusing on organic synthesis and medicinal chemistry.
2-Cyclopropoxy-6-isopropoxybenzaldehyde belongs to the following classifications:
The synthesis of 2-cyclopropoxy-6-isopropoxybenzaldehyde typically involves the following methods:
The molecular structure of 2-cyclopropoxy-6-isopropoxybenzaldehyde consists of:
Property | Value |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
Canonical SMILES | CC(C)OC1=CC=CC(=C1C(=O)C)O |
InChI Key | QXUQWZJXKQXHKT-UHFFFAOYSA-N |
2-Cyclopropoxy-6-isopropoxybenzaldehyde can undergo several types of reactions:
The mechanism of action for 2-cyclopropoxy-6-isopropoxybenzaldehyde primarily involves its interactions with biological targets:
2-Cyclopropoxy-6-isopropoxybenzaldehyde has several scientific applications:
This compound's unique structure and reactivity make it a valuable building block in various fields of research, particularly in developing new drugs and materials.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5